![molecular formula C16H12FNO5 B6423843 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate CAS No. 389810-97-3](/img/structure/B6423843.png)
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate”, compounds with similar structures have been synthesized via Pd-catalyzed C-N cross-coupling . Another study synthesized related compounds using a Claisen–Schmidt reaction .Scientific Research Applications
Psychotherapy Adjunct
The compound has been used as an adjunct to psychotherapy. It is particularly useful in treating diseases, disorders, or conditions that benefit from psychotherapy .
Treatment of Psychiatric Disorders
The compound has been used in therapeutic treatments for psychiatric disorders. It is especially effective when used in non-racemic mixtures .
Preparation of Enantiomerically Pure Compounds
The compound is used in the preparation of enantiomerically pure compounds, specifically ®-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine .
COX Inhibitors
Benzodioxole derivatives, such as the compound , have been synthesized and evaluated as COX inhibitors. They have shown potential in this field .
Cytotoxic Agents
The compound has been used as a cytotoxic agent, particularly against cervical carcinoma cells. It has shown moderate activity in this field .
Forensic Analysis
In clinical contexts, the compound finds application in scientific research and forensic analysis, leveraging its psychoactive properties and detectability in biological samples .
Mechanism of Action
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, suggesting that this compound may also affect the dynamics of the microtubule network .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Future Directions
properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO5/c17-12-4-2-1-3-11(12)16(20)21-8-15(19)18-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSYNZDCRNXEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl 2-fluorobenzoate |
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